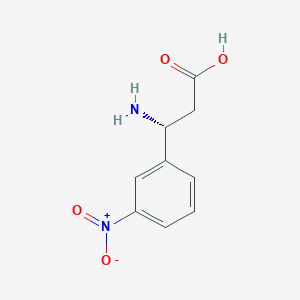

(r)-3-Amino-3-(3-nitrophenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351676 |

Source

|

| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787544-61-0 |

Source

|

| Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Pathways for (R)-3-Amino-3-(3-nitrophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential synthesis pathways for the chiral β-amino acid, (R)-3-Amino-3-(3-nitrophenyl)propionic acid. This compound serves as a valuable building block in the development of pharmaceuticals and peptidomimetics due to the presence of a stereogenic center and the versatile nitroaromatic moiety. This document outlines key asymmetric synthesis strategies, including enzymatic kinetic resolution, chiral auxiliary-mediated synthesis, and catalytic asymmetric hydrogenation. Detailed experimental protocols for a highly analogous enzymatic resolution are provided, alongside theoretical frameworks for other promising routes. All quantitative data is summarized for comparative analysis, and logical workflows are visualized using DOT language diagrams.

Introduction

This compound is a non-proteinogenic amino acid derivative. Its structural features, namely the β-amino acid backbone, the chiral center at the C3 position, and the 3-nitrophenyl group, make it a significant intermediate in medicinal chemistry. The enantiomerically pure (R)-form is often desired for its specific interactions with biological targets. The synthesis of such chiral molecules with high enantiopurity presents a significant challenge, necessitating the use of asymmetric synthesis techniques. This guide explores several effective strategies to achieve this.

Synthesis Pathways

Three primary strategies for the asymmetric synthesis of this compound are considered:

-

Enzymatic Kinetic Resolution of a Racemic Ester: This method utilizes the enantioselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

-

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

-

Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst to hydrogenate a prochiral precursor, such as a β-(acylamino)acrylate, to produce the target chiral amino acid with high enantioselectivity.

The following sections will delve into the details of each of these pathways.

Pathway 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. For the synthesis of this compound, this would typically involve the resolution of a racemic ester, such as ethyl 3-amino-3-(3-nitrophenyl)propanoate.

Experimental Protocol

The following protocol is adapted from a reported procedure for the enzymatic resolution of a closely related substrate, 3-amino-3-phenylpropionic acid ethyl ester, using Lipase Amano PS, and is expected to be applicable to the 3-nitro analogue.

Materials:

-

Racemic ethyl 3-amino-3-(3-nitrophenyl)propanoate

-

Lipase Amano PS (from Pseudomonas cepacia)

-

Potassium phosphate buffer (50 mM, pH 8.2)

-

Acetone

-

Ethyl acetate

-

Sodium hydroxide solution

Procedure:

-

A suspension of racemic ethyl 3-amino-3-(3-nitrophenyl)propanoate (e.g., 1.85 mol) is prepared in a 50 mM potassium phosphate buffer adjusted to pH 8.2.

-

Lipase Amano PS (e.g., 18 g) is added to the suspension.

-

The mixture is stirred for approximately 15 hours. During this time, the lipase will selectively hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid.

-

The resulting white precipitate, which is the (S)-3-amino-3-(3-nitrophenyl)propionic acid, is collected by filtration and washed with acetone.

-

The aqueous filtrate is basified to pH 9.5 and extracted with ethyl acetate.

-

The organic extract, containing the unreacted (R)-ethyl 3-amino-3-(3-nitrophenyl)propanoate, is concentrated.

-

The recovered (R)-ester is then saponified using a sodium hydroxide solution to yield the target compound, this compound.

Quantitative Data

| Parameter | Value |

| Substrate | Racemic ethyl 3-amino-3-(3-nitrophenyl)propanoate |

| Enzyme | Lipase Amano PS |

| pH | 8.2 |

| Yield of (S)-acid | Approx. 44% |

| Enantiomeric Excess of (S)-acid | >99% |

| Yield of (R)-acid (after saponification) | Approx. 36% |

| Enantiomeric Excess of (R)-acid | >98% |

Note: The data presented is based on the resolution of the non-nitrated analogue and may vary for the target compound.

Workflow Diagram

Pathway 2: Chiral Auxiliary-Mediated Synthesis

This strategy offers excellent stereocontrol through the use of a recoverable chiral auxiliary. A common approach involves the use of Evans oxazolidinone auxiliaries.

Theoretical Protocol Outline

-

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 3-nitro-cinnamoyl chloride to form the N-acyl oxazolidinone.

-

Conjugate Addition: A diastereoselective conjugate addition of an amine equivalent (e.g., from a protected hydroxylamine followed by reduction) to the α,β-unsaturated system is performed. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the double bond.

-

Cleavage: The chiral auxiliary is cleaved from the product, typically via hydrolysis or alcoholysis, to yield the desired this compound derivative. The auxiliary can then be recovered.

Anticipated Quantitative Data

| Parameter | Potential Value |

| Diastereomeric Excess (d.e.) | >95% |

| Overall Yield | 60-80% |

| Enantiomeric Excess (e.e.) | >98% (after auxiliary removal) |

Logical Relationship Diagram

Technical Guide: (r)-3-Amino-3-(3-nitrophenyl)propionic acid

CAS Number: 787544-61-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (r)-3-Amino-3-(3-nitrophenyl)propionic acid, a compound of significant interest in pharmaceutical and biochemical research. This document consolidates key data, experimental protocols, and mechanistic insights to support its application in drug discovery and development, particularly in the field of neuroscience.

Core Compound Data

This compound is a non-proteinogenic β-amino acid derivative. Its structure, featuring a chiral center and a nitrophenyl group, makes it a valuable building block for the synthesis of complex organic molecules and peptidomimetics.[1][2]

| Property | Value | Source |

| CAS Number | 787544-61-0 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [3] |

| Molecular Weight | 210.19 g/mol | [3][5] |

| IUPAC Name | (3R)-3-amino-3-(3-nitrophenyl)propanoic acid | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C | [4] |

Experimental Protocols

Enantioselective Synthesis

Conceptual Protocol for Resolution (based on similar compounds):

-

Synthesis of Racemic 3-Amino-3-(3-nitrophenyl)propionic acid: A common route is the Rodionov reaction, involving the condensation of 3-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.

-

Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as a chiral amine or acid (e.g., (R)-(-)-1-phenylethylamine or a derivative of tartaric acid), in a suitable solvent. This reaction forms a mixture of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble salt will crystallize out of the solution first.

-

Liberation of the Enantiomer: The desired diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure this compound.

-

Purification: The final product is purified by recrystallization or chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties.[1] The following is a generalized protocol for its incorporation using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected this compound

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treating with 20% piperidine in DMF.

-

Amino Acid Activation: The carboxyl group of Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid is activated using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Signaling Pathway and Mechanism of Action

While direct experimental evidence for this compound is limited, its structural similarity to 3-nitropropionic acid (3-NP) suggests a potential mechanism of action related to mitochondrial function. 3-NP is a well-characterized irreversible inhibitor of mitochondrial complex II (succinate dehydrogenase).[6][7][8][9][10] This inhibition disrupts the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal cell death.[11] This mechanism is widely used to create animal models of Huntington's disease.[11]

It is hypothesized that this compound may act as a modulator of this pathway, either as an inhibitor itself or as a structural scaffold for the design of more potent and selective inhibitors or neuroprotective agents.

Experimental Workflow for Investigating Mitochondrial Toxicity

References

- 1. nbinno.com [nbinno.com]

- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Cas 787544-61-0,(R)-3-AMINO-3-(3-NITRO-PHENYL)-PROPIONIC ACID | lookchem [lookchem.com]

- 5. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of (R)-3-Amino-3-(3-nitrophenyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the putative biological activity of (R)-3-Amino-3-(3-nitrophenyl)propionic acid. Based on its structural characteristics as a β-amino acid derivative, its primary anticipated biological target is Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. Inhibition of this pathway is a clinically validated strategy for the treatment of certain cancers and infectious diseases like African sleeping sickness.[1]

While direct experimental data, such as IC50 values for this compound, are not available in the reviewed scientific literature, this guide synthesizes information on the target enzyme, its associated signaling pathway, and detailed experimental protocols for assessing the activity of potential inhibitors of this class. Quantitative data for the well-characterized ODC inhibitor, α-difluoromethylornithine (DFMO, Eflornithine), is provided as a reference for comparative purposes.

Core Biological Target: Ornithine Decarboxylase (ODC)

Ornithine Decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[2] It facilitates the decarboxylation of L-ornithine to produce putrescine.[3] Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes such as cell growth, proliferation, differentiation, and DNA stabilization.[1]

Due to their critical role in cell proliferation, polyamine levels are often elevated in rapidly dividing cells, particularly in cancer.[1] Consequently, ODC has become a significant target for therapeutic intervention.[2] The inhibition of ODC depletes cellular polyamine pools, leading to a cytostatic effect.

Mechanism of Action and Signaling Pathway

The anticipated mechanism of action for this compound is the competitive inhibition of Ornithine Decarboxylase. The compound likely acts as a substrate analog, binding to the active site of the ODC enzyme and preventing the binding and subsequent decarboxylation of the natural substrate, L-ornithine.

The ODC enzyme is central to the Polyamine Biosynthesis Pathway . Its inhibition disrupts the entire downstream production of essential polyamines.

Quantitative Data on ODC Inhibition

As direct inhibitory data for this compound is unavailable, this section presents data for the well-established irreversible ODC inhibitor, α-difluoromethylornithine (DFMO) , to serve as a benchmark. The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor Name | Target Enzyme | Assay Type | Cell Line / System | IC50 Value | Reference |

| α-difluoromethylornithine (DFMO) | Human Ornithine Decarboxylase (ODC) | Enzyme Activity | Purified Human ODC | ~7.5 µM | [4] |

| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Cell Viability | BE(2)-C Neuroblastoma Cells | 3.0 mM | [5] |

| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Cell Viability | SMS-KCNR Neuroblastoma Cells | 10.6 mM | [5] |

| α-difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Cell Viability | CHLA90 Neuroblastoma Cells | 25.8 mM | [5] |

Note: The significant difference between the enzymatic IC50 and the cell-based IC50 reflects factors such as cell permeability, cellular metabolism of the compound, and the physiological context of the target within the cell.

Experimental Protocols

Several robust methods exist for determining ODC activity and evaluating potential inhibitors. The most common and well-documented is the radiolabeling assay.

Protocol: ODC Inhibition Assay via Radiolabeling

This method is considered a gold standard for its direct measurement of enzymatic activity. It quantifies the release of 14CO₂ from the carboxyl-labeled substrate, L-[1-14C]-ornithine.

Materials:

-

Purified ODC enzyme or cell/tissue lysate

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT

-

Cofactor: 50 µM Pyridoxal-5-phosphate (PLP)

-

Substrate Mix: 100 µM L-ornithine with 0.1 µCi L-[1-14C]-ornithine

-

Test Inhibitor: this compound at various concentrations

-

Stop Solution: 5 M Sulfuric Acid

-

CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH

-

Scintillation Vials and Fluid

-

Microcentrifuge tubes

Procedure:

-

Enzyme Preparation: Dilute the purified ODC protein or lysate to a working concentration (e.g., 100 ng per reaction) in the assay buffer.

-

Inhibitor Incubation: In microcentrifuge tubes, pre-incubate the enzyme with varying concentrations of the test inhibitor or vehicle control at 37°C for 15-30 minutes.

-

Reaction Initiation: Add the substrate mix containing L-ornithine and L-[1-14C]-ornithine to each tube to start the reaction.

-

CO₂ Trapping: Immediately place the open microcentrifuge tubes inside scintillation vials that contain the NaOH-saturated filter paper to capture the released 14CO₂. Seal the scintillation vials.

-

Reaction Incubation: Incubate the vials at 37°C with shaking for 30 minutes.

-

Reaction Termination: Stop the enzymatic reaction by injecting the Stop Solution (Sulfuric Acid) into the microcentrifuge tubes without opening the scintillation vial. Continue incubation for another 30 minutes to ensure all 14CO₂ is released from the solution and trapped by the filter paper.

-

Measurement: Remove the microcentrifuge tubes from the scintillation vials. Add 5 mL of scintillation fluid to each vial containing the filter paper.

-

Quantification: Measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific ODC activity (nmol CO₂/min/mg protein). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a compound with a high probability of acting as an inhibitor of Ornithine Decarboxylase, a key enzyme in the polyamine biosynthesis pathway. While direct evidence is pending, the established importance of ODC as a therapeutic target makes this compound and its analogs subjects of significant interest for further investigation.

Future research should focus on the direct experimental validation of ODC inhibition by this specific compound. Key studies would include:

-

Performing enzymatic assays to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

-

Conducting cell-based assays to assess its effect on polyamine levels and cell proliferation in relevant cancer cell lines.

-

Evaluating the stereoselectivity of inhibition by comparing the activity of the (R)- and (S)-enantiomers to understand the structure-activity relationship.

Such studies are essential to fully characterize the biological activity of this compound and to determine its potential as a lead compound in drug development programs.

References

- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mechanism of Action of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid Remains Undefined in Publicly Available Scientific Literature

Despite its availability as a chemical reagent for research, detailed pharmacological data, including the specific mechanism of action, for (r)-3-Amino-3-(3-nitrophenyl)propionic acid is not well-documented in publicly accessible scientific literature. This technical overview synthesizes the available information on the compound and related structures, highlighting the current knowledge gaps and potential areas for future investigation.

This compound, and its enantiomer (s)-3-Amino-3-(3-nitrophenyl)propionic acid, are recognized as valuable building blocks in the fields of pharmaceutical and biochemical research.[1] These compounds are particularly utilized in neuropharmacology and medicinal chemistry for the synthesis of more complex, bioactive molecules.[1] However, specific studies detailing their direct biological targets, binding affinities, and effects on cellular signaling pathways are conspicuously absent from the reviewed literature.

Putative Areas of Research and Related Compounds

The chemical structure of this compound, a β-amino acid derivative, suggests potential interactions with neurotransmitter systems. β-amino acids are known to be incorporated into peptides to enhance their stability and can exhibit a range of biological activities. The presence of a nitrophenyl group further suggests the potential for specific receptor interactions or metabolic activities.

A related compound, 3-amino-3-phenylpropionic acid (lacking the nitro group), has been investigated for its effects on gastric acid secretion, with evidence suggesting a mechanism involving the central nervous system's GABAergic pathways. However, this does not confirm a similar mode of action for the nitrophenyl derivative.

Another structurally related but distinct compound, 3-Nitropropionic acid (3-NPA), is a well-characterized mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the electron transport chain.[2][3][4][5][6][7][8][9] This inhibition leads to ATP depletion, excitotoxicity, and oxidative stress, making 3-NPA a widely used tool in experimental models of neurodegenerative diseases like Huntington's disease.[2][3][4][5][8][9] There is currently no evidence to suggest that this compound shares this mitochondrial target.

GABA Receptor Interactions: A Potential but Unconfirmed Hypothesis

Given that GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and that some β-amino acid derivatives can interact with GABA receptors, it is a plausible area of investigation for this compound. GABA receptors are broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic) receptors, both of which are critical targets for a wide range of therapeutic drugs.[10][11][12][13]

However, without experimental data such as radioligand binding assays or electrophysiological studies, any role of this compound as a GABA receptor agonist, antagonist, or modulator remains entirely speculative.

Future Directions

To elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. Key experimental approaches would include:

-

Receptor Binding Assays: To screen for affinity against a panel of CNS receptors, including GABA-A, GABA-B, glutamate, dopamine, and serotonin receptors.

-

Functional Assays: To determine the functional activity (agonist, antagonist, allosteric modulator) at any identified binding sites.

-

In vitro and in vivo models: To assess the physiological and behavioral effects of the compound and correlate them with its molecular mechanism.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]

- 8. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to β-Nitrophenyl-α-Amino Acids: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of β-nitrophenyl-α-amino acids, a class of synthetic amino acids with potential applications in drug discovery and development. Due to the limited availability of literature specifically focused on β-nitrophenyl-α-amino acids, this review synthesizes information from closely related compounds, primarily β-nitro-α-amino acids and the broader class of β-amino acids. This guide covers their synthesis, potential biological activities, and experimental protocols, offering a valuable resource for researchers interested in this novel chemical space.

Introduction to β-Amino Acids and their Nitro-Substituted Derivatives

β-amino acids are structural isomers of the proteinogenic α-amino acids, featuring the amino group attached to the β-carbon of the carboxylic acid. This structural difference imparts unique conformational properties and resistance to enzymatic degradation, making them attractive building blocks for peptidomimetics and other bioactive molecules. The incorporation of a nitrophenyl group at the β-position introduces specific electronic and steric features that can modulate the compound's chemical reactivity, binding affinity to biological targets, and pharmacokinetic properties. While direct research on β-nitrophenyl-α-amino acids is scarce, the study of β-nitro-α-amino acids provides a strong foundation for understanding their synthesis and potential utility.[1]

Synthesis of β-Nitro-α-Amino Acids

The synthesis of β-nitro-α-amino acids can be achieved through various methods. One prominent approach involves the three-component coupling of amines, nitroalkanes, and glyoxalate in an aqueous basic medium.[1] Another method utilizes the reaction of bromoglycine derivatives with alkyl nitronates.[1] These synthetic routes provide access to a range of β-nitro-α-amino acids that can be further modified, including the introduction of a phenyl group to yield the target compounds.

A key application of β-nitro-α-amino acids is their use as precursors to α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis.[1] This transformation involves the elimination of nitrous acid during or after cleavage of the peptide from the resin.[1]

Table 1: Synthesis of N-t-Boc-β-nitro-α-amino acids [1]

| Entry | Amine | Nitroalkane | Glyoxalate | Product |

| 1 | Ammonia | 2-Nitropropane | Ethyl glyoxalate | N-t-Boc-β-nitrovaline |

| 2 | Ammonia | Nitrocyclopentane | Ethyl glyoxalate | N-t-Boc-β-nitrocyclopentylglycine |

| 3 | Methylamine | 2-Nitropropane | Ethyl glyoxalate | N-t-Boc-N-methyl-β-nitrovaline |

Experimental Protocols

General Procedure for the Synthesis of β-Nitro-α-amino acids via Three-Component Coupling[3]

-

An aqueous solution of the amine (e.g., ammonia), the corresponding nitroalkane (e.g., 2-nitropropane), and glyoxalate is prepared.

-

The reaction is carried out under basic conditions.

-

The resulting β-nitro-α-amino acid is then protected, typically as the N-t-Boc derivative.

Solid-Phase Peptide Synthesis using N-t-Boc-β-nitro-α-amino acids[3]

-

The N-t-Boc protected β-nitro-α-amino acid is coupled to a solid support (e.g., Merrifield resin).

-

The N-protecting group is removed using trifluoroacetic acid.

-

The peptide chain is elongated by coupling with subsequent activated amino acids.

-

Cleavage from the resin and concomitant elimination of nitrous acid is typically achieved with a strong acid like hydrogen fluoride.

-

The resulting peptide containing the α,β-dehydro-α-amino acid residue is purified by preparative HPLC.

Potential Biological Applications and Drug Development

β-Amino acids and their derivatives have shown a wide range of biological activities, including hypoglycemic, antiketogenic, antibacterial, and antifungal properties.[2] Their incorporation into peptides can enhance metabolic stability and target selectivity.[] The nitrophenyl moiety, being a common pharmacophore, can further enhance the biological activity profile of these compounds. Unnatural amino acids, in general, are a growing force in drug discovery, offering novel scaffolds for designing molecules with improved stability, selectivity, and efficacy.[]

While no specific signaling pathways involving β-nitrophenyl-α-amino acids have been identified, the central role of amino acids in cellular signaling, particularly through the mTOR pathway, suggests a potential area of investigation.[4][5][6][7][8] The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, and its modulation by novel amino acid analogs could have significant therapeutic implications.

Visualizing Synthesis and Potential Signaling Pathways

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of N-t-Boc-β-nitro-α-amino acids.

Caption: Potential role of amino acids in mTORC1 signaling.

Conclusion

β-Nitrophenyl-α-amino acids represent an under-explored area of chemical biology with significant potential for drug discovery. While direct studies are limited, the established synthesis and biological activities of related β-nitro-α-amino acids and β-amino acids provide a strong rationale for their further investigation. The unique structural and electronic properties conferred by the nitrophenyl group may lead to the discovery of novel modulators of biological pathways, offering new avenues for therapeutic intervention. This guide serves as a foundational resource to stimulate further research into this promising class of unnatural amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 | MDPI [mdpi.com]

- 6. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-3-Amino-3-(3-nitrophenyl)propionic acid is a non-natural β-amino acid derivative. While primarily utilized as a chiral building block in the synthesis of complex pharmaceutical agents, particularly in the field of neuropharmacology, its structural motifs suggest several potential, albeit underexplored, therapeutic targets. This technical guide consolidates the available information on the direct and inferred biological targets of this compound and its close structural analogs. Due to the limited research on the specific (r)-enantiomer, this document draws upon data from structurally related compounds to illuminate its potential pharmacological profile. The primary areas of interest for its potential activity include the mu-opioid receptor, the GABA-A receptor, and the mitochondrial enzyme succinate dehydrogenase.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds, three primary potential therapeutic targets have been identified for this compound.

Mu-Opioid Receptor

Derivatives of 3-amino-3-phenylpropionamide, which share the core 3-amino-3-phenylpropionic acid scaffold, have been shown to possess a high affinity for the mu-opioid receptor[1]. This suggests that this compound could serve as a scaffold for the development of novel analgesics or other modulators of the opioid system.

Signaling Pathway:

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia. The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). The activated Gα-GTP and Gβγ subunits then dissociate and modulate downstream effectors. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release[2][3][4].

Caption: Mu-Opioid Receptor Signaling Pathway.

GABA-A Receptor

β-amino acids are known to interact with GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. This compound, as a β-amino acid, may act as a modulator of GABA-A receptor function, suggesting its potential in conditions related to neuronal hyperexcitability, such as anxiety and seizure disorders.

Signaling Pathway:

The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA (or a modulator), the channel opens, allowing the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect[5][6][7].

Caption: GABA-A Receptor Signaling Pathway.

Succinate Dehydrogenase (Mitochondrial Complex II)

The presence of the 3-nitropropionic acid moiety in the target molecule is significant. 3-Nitropropionic acid (3-NPA) is a well-characterized mitochondrial toxin that acts as an irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain[8][9][10]. This suggests that this compound could potentially exhibit similar inhibitory effects on mitochondrial function.

Mechanism of Inhibition and Downstream Effects:

3-NPA acts as a "suicide inhibitor" of SDH. The enzyme itself converts 3-NPA into a reactive intermediate that covalently binds to the active site, leading to irreversible inactivation[10][11]. This inhibition disrupts cellular respiration, leading to decreased ATP production and increased production of reactive oxygen species (ROS), which can trigger apoptotic cell death pathways[12][13][14].

Caption: Succinate Dehydrogenase Inhibition Pathway.

Quantitative Data

As of the date of this document, no direct quantitative binding or functional data for this compound at any therapeutic target have been published in the peer-reviewed literature. The tables below present data for related compounds to provide a basis for potential activity.

Table 1: Mu-Opioid Receptor Binding Affinity of Related Compounds Data for 3-amino-3-phenylpropionamide derivatives would be presented here if available in the cited literature.

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| Data Not Available |

Table 2: GABA-A Receptor Modulation by β-Amino Acids General modulatory effects are noted, as specific binding affinities for simple β-amino acids are not typically reported in this context.

| Compound Class | Effect | Assay Type | Reference |

| β-Amino Acids | Positive Allosteric Modulation | Electrophysiology | [15][16] |

Table 3: Succinate Dehydrogenase Inhibition by 3-Nitropropionic Acid

| Compound | Preparation | IC50 | Assay Type | Reference |

| 3-Nitropropionic Acid | Cultured CHO cells | ~10-8 M | MTT Assay | [17] |

| 3-Nitropropionic Acid | Rat Brain | 50-60% inhibition (neurotoxic threshold) | Quantitative Histochemistry | [18] |

Experimental Protocols

The following are generalized protocols for assessing the activity of a test compound, such as this compound, at the potential therapeutic targets.

Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Principle: The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand that is known to bind to the mu-opioid receptor with high affinity.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]DAMGO).

-

Test compound (this compound).

-

Incubation buffer (e.g., Tris-HCl with MgCl₂).

-

Non-specific binding control (e.g., naloxone).

-

Scintillation cocktail and counter.

Caption: Radioligand Binding Assay Workflow.

GABA-A Receptor Modulation Assay (Electrophysiology)

This protocol outlines the use of patch-clamp electrophysiology to measure the modulatory effects of a test compound on GABA-A receptor function.

Principle: Whole-cell patch-clamp recordings from cells expressing GABA-A receptors are used to measure changes in GABA-evoked currents in the presence of the test compound.

Materials:

-

Cell line expressing GABA-A receptors (e.g., HEK293 or primary neurons).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

External and internal recording solutions.

-

GABA.

-

Test compound (this compound).

Caption: Electrophysiology Workflow for GABA-A Modulation.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of SDH activity by a test compound.

Principle: The activity of SDH is measured by its ability to reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. A decrease in formazan production in the presence of the test compound indicates inhibition of SDH.

Materials:

-

Mitochondrial preparations or cell lysates.

-

Test compound (this compound).

-

Succinate (substrate).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

-

Microplate reader.

References

- 1. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Mechanism of 3-nitropropionic acid-induced membrane permeability transition of isolated mitochondria and its suppression by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (r)-3-Amino-3-(3-nitrophenyl)propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chiral amino acid derivative, (r)-3-Amino-3-(3-nitrophenyl)propionic acid. Due to the limited availability of directly published experimental spectra for this specific enantiomer, this document presents expected characteristic data based on the analysis of structurally similar compounds and general principles of spectroscopic analysis of amino acids. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties

This compound is a non-proteinogenic β-amino acid. Its structure, incorporating a chiral center and a nitro-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and drug development.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 787544-61-0 |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR (Proton NMR) Data (Expected)

Solvent: D₂O, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | m | 2H | Ar-H (adjacent to NO₂) |

| ~7.6-7.8 | m | 2H | Ar-H |

| ~4.5-4.7 | t | 1H | CH-NH₂ |

| ~2.8-3.0 | d | 2H | CH₂-COOH |

¹³C NMR (Carbon NMR) Data (Expected)

Solvent: D₂O, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~175-180 | C =O (Carboxylic Acid) |

| ~148 | C -NO₂ |

| ~140-145 | Ar-C (quaternary) |

| ~120-135 | Ar-C H |

| ~50-55 | C H-NH₂ |

| ~40-45 | C H₂-COOH |

Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3300 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 1690-1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1510-1550 | Strong | N-O asymmetric stretch (Nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |

| 1580-1620 | Medium | C=C stretch (Aromatic ring) |

| 1100-1200 | Medium | C-N stretch |

Mass Spectrometry (MS) Data (Expected)

| m/z | Ion |

| 211.07 | [M+H]⁺ |

| 233.05 | [M+Na]⁺ |

| 193.06 | [M-NH₃]⁺ |

| 165.06 | [M-COOH]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if the solvent does not provide a reference signal.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is expected to yield the protonated molecule [M+H]⁺.

-

If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

Caption: Detailed workflow for Mass Spectrometry analysis.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Amino-3-(3-nitrophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the asymmetric synthesis of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, a chiral β-amino acid of interest in pharmaceutical and medicinal chemistry. Three primary synthetic strategies are presented: Rhodium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Aza-Michael Addition, and Lipase-Catalyzed Kinetic Resolution.

Rhodium-Catalyzed Asymmetric Hydrogenation

This method is a highly efficient route for the enantioselective synthesis of β-amino acid derivatives. The key step involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a chiral rhodium catalyst.[1][2]

Signaling Pathway and Logic

The synthesis begins with the preparation of a β-(acylamino)acrylate substrate. This substrate is then subjected to asymmetric hydrogenation in the presence of a chiral rhodium phosphine complex, leading to the desired enantiomerically enriched N-acyl-β-amino acid ester. Subsequent hydrolysis of the ester and deprotection of the amino group yields the final product.

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Quantitative Data Summary

| Catalyst/Ligand | Substrate Type | Solvent | Pressure (psi) | Yield (%) | ee (%) | Reference |

| Rh-BICP | (E/Z)-β-(acylamino)acrylates | Toluene | 40 | >95 | up to 96 | [1] |

| Rh-Me-DuPhos | (E)-β-(acylamino)acrylates | Toluene | 40 | >95 | up to 99 | [1] |

Experimental Protocol

Materials:

-

Methyl (E/Z)-3-acetamido-3-(3-nitrophenyl)acrylate

-

[Rh(COD)₂]BF₄

-

Chiral bisphosphine ligand (e.g., (R,R)-Me-BICP or (R,R)-Me-DuPhos)

-

Anhydrous, degassed toluene

-

Hydrogen gas (high purity)

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol) in anhydrous, degassed toluene (5 mL).

-

The mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Methyl (E/Z)-3-acetamido-3-(3-nitrophenyl)acrylate (1.0 mmol) is added to the catalyst solution.

-

The vessel is sealed, removed from the glovebox, and connected to the hydrogenation apparatus.

-

The vessel is purged with hydrogen gas (3 cycles).

-

The reaction is pressurized to 40 psi with hydrogen and stirred vigorously at room temperature for 24 hours.

-

After the reaction is complete, the vessel is carefully depressurized.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-acetylated amino acid ester.

-

The ester is then hydrolyzed using standard procedures (e.g., refluxing with 6M HCl) followed by neutralization to yield this compound.

Organocatalytic Asymmetric Aza-Michael Addition

This approach utilizes a chiral organocatalyst to facilitate the enantioselective addition of a nitrogen nucleophile to an α,β-unsaturated ester.[3][4]

Signaling Pathway and Logic

The reaction involves the activation of the α,β-unsaturated ester by a chiral organocatalyst, typically a bifunctional catalyst capable of activating both the electrophile and the nucleophile. An ammonia equivalent is used as the nitrogen source. The resulting β-amino ester is then hydrolyzed to the final product.

Caption: Workflow for Organocatalytic Asymmetric Aza-Michael Addition.

Quantitative Data Summary

| Organocatalyst | Nucleophile | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |

| Chiral Thiourea | Amines | α,β-Unsaturated Esters | Toluene | 80-95 | 90-99 | [4][5] |

| Cinchona Alkaloid | Amines | α,β-Unsaturated Ketones | Dioxane | 49-98 | 95-99 | [4] |

Experimental Protocol

Materials:

-

Ethyl 3-nitrocinnamate

-

Benzylamine (as ammonia equivalent)

-

Chiral bifunctional thiourea catalyst

-

Anhydrous toluene

-

Palladium on carbon (Pd/C) for debenzylation

-

Hydrogen gas

Procedure:

-

To a solution of ethyl 3-nitrocinnamate (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol) in anhydrous toluene (5 mL) at room temperature is added benzylamine (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 48 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-benzyl protected β-amino ester.

-

The purified ester is dissolved in ethanol (10 mL), and Pd/C (10 mol%) is added.

-

The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the debenzylation is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated.

-

The resulting ester is then hydrolyzed (e.g., using LiOH in THF/water) to yield this compound.

Lipase-Catalyzed Kinetic Resolution

This enzymatic approach is based on the enantioselective hydrolysis of a racemic ester of 3-amino-3-(3-nitrophenyl)propionic acid by a lipase.[6]

Signaling Pathway and Logic

A racemic mixture of the N-protected amino ester is subjected to enzymatic hydrolysis. The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester is then separated and hydrolyzed to the final product.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Quantitative Data Summary

| Lipase | Substrate | Solvent System | Conversion (%) | ee (%) of Unreacted Ester | Reference |

| Pseudomonas cepacia Lipase (PSL) | Racemic β-amino esters | Diisopropyl ether | ~50 | >99 | [7] |

| Candida antarctica Lipase B (CALB) | Racemic β-amino esters | Organic solvent/buffer | ~50 | >99 | [6] |

Experimental Protocol

Materials:

-

Racemic ethyl N-acetyl-3-amino-3-(3-nitrophenyl)propanoate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate buffer (pH 7.2)

-

tert-Butyl methyl ether (MTBE)

Procedure:

-

Racemic ethyl N-acetyl-3-amino-3-(3-nitrophenyl)propanoate (1.0 g) is dissolved in a mixture of phosphate buffer (50 mL) and MTBE (50 mL).

-

Immobilized lipase (200 mg) is added to the biphasic mixture.

-

The suspension is stirred at 30°C, and the progress of the hydrolysis is monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion.

-

The enzyme is filtered off, and the two phases of the filtrate are separated.

-

The aqueous phase is acidified to pH 2 with 1M HCl and extracted with ethyl acetate to recover the (S)-N-acetyl amino acid.

-

The organic phase, containing the unreacted (R)-ester, is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The enriched (R)-ester is purified by column chromatography.

-

The purified (R)-ester is then hydrolyzed (e.g., refluxing with 6M HCl) to afford the final product, this compound.

References

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Organocatalytic asymmetric aza-Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

experimental protocol for using (r)-3-Amino-3-(3-nitrophenyl)propionic acid in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-3-Amino-3-(3-nitrophenyl)propionic acid is a non-proteinogenic β-amino acid derivative. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and other β-phenylalanine compounds suggests its potential as a modulator of neurological pathways. Specifically, compounds of this class are often investigated for their interaction with GABA receptors, which are crucial targets in the development of therapeutics for a variety of neurological and psychiatric disorders.[1][2] The presence of a nitrophenyl group can also influence the compound's electronic properties and potential interactions with biological targets.[1]

These application notes provide a comprehensive set of in vitro protocols to investigate the biological activity of this compound. The primary focus is on assays relevant to the GABAergic system, alongside a fundamental cytotoxicity assessment.

Data Presentation

As of the latest literature review, specific quantitative data (e.g., IC50, Ki, EC50) for this compound is not publicly available. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| (e.g., HEK293) | MTT | 24 | |

| (e.g., SH-SY5Y) | MTT | 48 | |

| (e.g., Primary Neurons) | MTT | 72 |

Table 2: GABA Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (µM) |

| GABAA | e.g., [3H]Muscimol | |

| GABAB | e.g., [3H]CGP54626 |

Table 3: Functional Activity of this compound at GABAA Receptors

| Cell Line/System | Assay Type | Agonist/Antagonist | EC50/IC50 (µM) |

| e.g., HEK293-GABAA | Electrophysiology | ||

| e.g., Primary Neurons | Calcium Imaging |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cultured cells.

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, SH-SY5Y)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

GABAA Receptor Binding Assay

This protocol measures the affinity of the test compound for the GABAA receptor.

Materials:

-

This compound

-

Rat brain membranes (or membranes from cells expressing GABAA receptors)

-

[3H]Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add binding buffer, the radioligand ([3H]Muscimol, final concentration ~1-5 nM), and varying concentrations of this compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled GABA (e.g., 1 mM).

-

Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein per well).

-

Incubate on ice for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value for the test compound.

Glutamate Transporter Uptake Assay

This protocol assesses the effect of the compound on glutamate uptake by transporters.

Materials:

-

This compound

-

Cell line expressing a glutamate transporter (e.g., EAAT2/GLT-1) or primary astrocytes.

-

[3H]D-Aspartate or [3H]Glutamate (radiolabeled substrate)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Wash buffer (ice-cold PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation vials and cocktail

-

24-well plates

Procedure:

-

Plate cells in 24-well plates and grow to confluency.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

-

Lyse the cells with cell lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Determine the effect of the compound on substrate uptake and calculate the IC50 if applicable.

Mandatory Visualizations

References

Application of (r)-3-Amino-3-(3-nitrophenyl)propionic Acid in Peptide Synthesis: A Guide for Researchers

For Immediate Release

Shanghai, China – December 25, 2025 – In the dynamic field of peptide research and drug development, the incorporation of non-natural amino acids is a key strategy for creating novel peptides with enhanced therapeutic properties. Among these, (r)-3-Amino-3-(3-nitrophenyl)propionic acid, a β-amino acid, offers unique structural features that can influence peptide conformation, stability, and biological activity. This document provides detailed application notes and protocols for the successful incorporation of this versatile building block into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction

This compound is a valuable building block for peptide chemists.[1] Its β-amino acid structure can induce specific secondary structures in peptides, such as helices and turns, which can be crucial for mimicking or disrupting protein-protein interactions.[2] Furthermore, peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, a significant advantage for the development of peptide-based therapeutics.[2] The nitrophenyl group provides a site for further chemical modification, allowing for the creation of complex peptide conjugates or the introduction of labels for imaging and diagnostic applications.[3]

This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis. It outlines the materials, reagents, and a detailed step-by-step protocol for the incorporation of Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid into a peptide sequence.

Data Presentation

The success of solid-phase peptide synthesis is critically dependent on the efficiency of each coupling and deprotection step. While specific quantitative data for the incorporation of this compound is not extensively published, the following tables summarize typical parameters and expected outcomes for standard Fmoc-SPPS protocols. These values can serve as a baseline for optimizing the synthesis of peptides containing this specific β-amino acid.

| Parameter | Typical Value/Range | Reference |

| Resin Loading | 0.1 - 1.0 mmol/g | [4] |

| Amino Acid Equivalents | 3 - 5 eq. relative to resin loading | [5] |

| Coupling Reagent Equivalents | 3 - 5 eq. relative to resin loading | [5] |

| Base (DIPEA) Equivalents | 6 - 10 eq. relative to resin loading | [5] |

| Coupling Time | 1 - 2 hours | [2] |

| Deprotection Time | 2 x 5-10 minutes | [5] |

| Expected Coupling Efficiency | >99% | [5] |

Table 1: Typical Reaction Parameters for Fmoc-SPPS

| Analysis | Expected Outcome | Method |

| Crude Peptide Purity | 70 - 96% | RP-HPLC |

| Final Peptide Purity | >95% | RP-HPLC |

| Molecular Weight Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |

Table 2: Expected Purity and Characterization of Synthetic Peptides

Experimental Protocols

The following is a comprehensive protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid using the standard Fmoc/tBu strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence and the properties of the β-amino acid.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus).

-

Amino Acids: Fmoc-protected α-amino acids with appropriate side-chain protection (tBu, Boc, Trt, etc.).

-

Target Amino Acid: Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine, peptide synthesis grade.

-

N,N-Diisopropylethylamine (DIPEA).

-

Methanol (MeOH).

-

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA).

-

Triisopropylsilane (TIS).

-

Water (H₂O).

-

(Optional: 1,2-Ethanedithiol (EDT) for peptides containing Trp or Met).

-

-

Other:

-

Cold diethyl ether.

-

Reaction vessel for manual SPPS.

-

Shaker or bubbler for agitation.

-

Filtration apparatus.

-

Nitrogen gas supply.

-

Protocol

1. Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[4]

-

Drain the DMF.

2. First Amino Acid Loading (if starting with a non-preloaded resin): This step is for attaching the first amino acid to the resin. If using a pre-loaded resin, proceed to Step 3.

-

Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM.[6]

-

Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.[6]

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x).[6]

-

To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 15 minutes.[6]

-

Drain and wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.[2]

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x).

4. Amino Acid Coupling (including Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-(r)-3-Amino-3-(3-nitrophenyl)propionic acid) and 3-5 equivalents of HBTU/HATU in DMF.[5]

-

Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.[5]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Drain the coupling solution and wash the resin with DMF (3x).

5. Repeat Synthesis Cycle:

-

Repeat steps 3 (Fmoc Deprotection) and 4 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Washing:

-

After coupling the final amino acid, perform a final Fmoc deprotection (Step 3).

-

Wash the peptide-resin thoroughly with DMF (5x), followed by DCM (5x), and finally with Methanol (3x).

-

Dry the resin under vacuum for at least 1 hour.

7. Cleavage and Deprotection:

-

Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Analyze the purified fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide product.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the solid-phase peptide synthesis workflow.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Fmoc deprotection step in SPPS.

Caption: Amino acid coupling step in SPPS.

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with improved stability and tailored biological activities. The provided protocols and guidelines, based on standard Fmoc-SPPS chemistry, serve as a robust starting point for researchers. While optimization may be necessary to achieve the highest yields and purity for specific peptide sequences, the principles outlined in this document provide a solid foundation for the successful synthesis and application of these modified peptides.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for Chiral Resolution of 3-Amino-3-(3-nitrophenyl)propionic acid by HPLC

Introduction

3-Amino-3-(3-nitrophenyl)propionic acid is a chiral β-amino acid derivative. The stereochemistry of such molecules is of critical importance in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for the enantioselective separation and quantification of these compounds is essential for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of the enantiomers of 3-Amino-3-(3-nitrophenyl)propionic acid. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in separating a diverse range of chiral molecules.

Principle of Chiral Separation

The enantioselective separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form chiral cavities and possess various interaction sites (e.g., for hydrogen bonding, π-π interactions, and dipole-dipole interactions).[1] The distinct spatial arrangement of these sites allows for the formation of transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. The presence of the nitrophenyl group in the analyte suggests that π-π interactions will play a significant role in the chiral recognition mechanism.

Recommended HPLC Method

A normal-phase HPLC method is proposed for the effective chiral resolution of 3-Amino-3-(3-nitrophenyl)propionic acid. This approach typically provides excellent selectivity for aromatic compounds on polysaccharide-based CSPs.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in mobile phase |

Expected Performance

The following table summarizes the expected chromatographic performance based on the separation of structurally similar compounds. Actual results may vary.

| Parameter | Expected Value |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Separation Factor (α) | > 1.2 |

| Resolution (Rs) | > 1.5 |

Experimental Protocol

1. Reagents and Materials

-

Racemic 3-Amino-3-(3-nitrophenyl)propionic acid

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol

-

Trifluoroacetic Acid (TFA), analytical grade

-

Chiralpak® AD-H column (or equivalent polysaccharide-based CSP)

-

HPLC system equipped with a pump, autosampler, column oven, and UV detector

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Mobile Phase Preparation

-

Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.